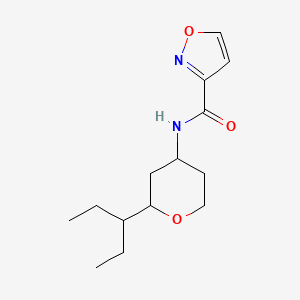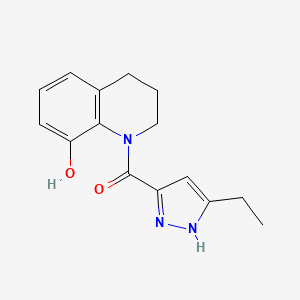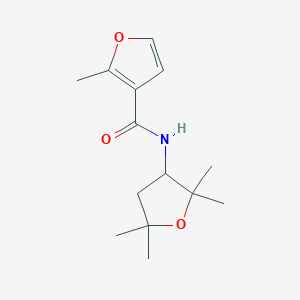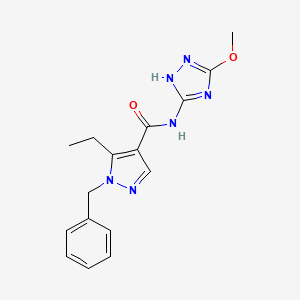
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as POCA, and it has been synthesized using different methods.
作用机制
The mechanism of action of POCA is not fully understood, but studies have shown that it acts on the DNA of cells. POCA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, POCA has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
POCA has been shown to have significant biochemical and physiological effects. Studies have shown that POCA can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. Additionally, POCA has been shown to have antimicrobial properties, and it can inhibit the growth of bacteria and fungi. POCA has also been shown to have anti-inflammatory properties, and it can reduce inflammation in animal models.
实验室实验的优点和局限性
POCA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, POCA has been shown to have significant biological activity, and it can be used to study various cellular processes. However, there are also some limitations to using POCA in lab experiments. It is toxic to cells at high concentrations, and it can be difficult to obtain pure samples of POCA.
未来方向
There are several future directions for the study of POCA. One direction is the development of new anticancer drugs based on POCA. Studies have shown that POCA has significant cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. Another direction is the study of the mechanism of action of POCA. The exact mechanism by which POCA induces apoptosis and inhibits cell proliferation is not fully understood, and further research is needed to elucidate this mechanism. Finally, the study of the potential applications of POCA in material science is also an area of future research. POCA has been shown to have potential applications in the development of new materials, such as polymers and liquid crystals, and further research is needed to explore these applications.
Conclusion:
In conclusion, N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has significant potential in scientific research. It has been studied extensively for its potential applications in various fields, including the development of anticancer drugs, antibiotics, and new materials. POCA has significant biochemical and physiological effects, and it can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. However, there are also some limitations to using POCA in lab experiments, and further research is needed to explore its potential applications fully.
合成方法
POCA can be synthesized using different methods, but the most common one is the reaction between 2-aminooxazole and 2-bromo-3-pentanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
科学研究应用
POCA has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of POCA is in the development of anticancer drugs. Studies have shown that POCA has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. POCA has also been studied for its potential application in the development of new materials, such as polymers and liquid crystals.
属性
IUPAC Name |
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-10(4-2)13-9-11(5-7-18-13)15-14(17)12-6-8-19-16-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBVQKCNZXTHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)

![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)

![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)